molecular formula C34H56O5S2 B14764958 2,3-Di-O-methylthiomethyleuscaphic acid

2,3-Di-O-methylthiomethyleuscaphic acid

Cat. No.: B14764958
M. Wt: 608.9 g/mol
InChI Key: OMZFFRDQMWBMRA-GUYKOGEESA-N
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Description

2,3-Di-O-methylthiomethyleuscaphic acid is a natural compound belonging to the triterpenoids family. It has garnered significant attention in scientific research due to its remarkable ability to inhibit tumor cell growth. The molecular formula of this compound is C34H56O5S2, and it has a molecular weight of 608.9 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the specific laboratory or industrial setup.

Industrial Production Methods

Industrial production of 2,3-Di-O-methylthiomethyleuscaphic acid is achieved through optimized synthetic routes that ensure high yield and purity. The process involves large-scale chemical reactions, purification steps such as chromatography, and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2,3-Di-O-methylthiomethyleuscaphic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Nucleophiles and electrophiles: Such as halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,3-Di-O-methylthiomethyleuscaphic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.

    Biology: Investigated for its potential role in cellular processes and signaling pathways.

    Medicine: Explored for its anti-cancer properties and potential therapeutic applications.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2,3-Di-O-methylthiomethyleuscaphic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit tumor cell growth by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis. The compound’s ability to modulate these pathways makes it a promising candidate for anti-cancer research.

Comparison with Similar Compounds

2,3-Di-O-methylthiomethyleuscaphic acid can be compared with other similar compounds, such as:

  • Phloretic acid
  • Rhododendrol
  • 2-(4-Hydroxyphenyl)ethanol
  • Hydrocinnamic acid
  • Resveratrol
  • 8-Azabicyclo-3.2.1-octan-3-ol
  • Kojic acid

These compounds share some structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its potent anti-cancer properties and its ability to inhibit tumor cell growth.

Properties

Molecular Formula

C34H56O5S2

Molecular Weight

608.9 g/mol

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10,11-bis(methylsulfanylmethoxy)-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C34H56O5S2/c1-21-12-15-34(28(35)36)17-16-31(5)22(26(34)33(21,7)37)10-11-25-30(4)18-23(38-19-40-8)27(39-20-41-9)29(2,3)24(30)13-14-32(25,31)6/h10,21,23-27,37H,11-20H2,1-9H3,(H,35,36)/t21-,23-,24+,25-,26-,27-,30+,31-,32-,33-,34+/m1/s1

InChI Key

OMZFFRDQMWBMRA-GUYKOGEESA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)OCSC)OCSC)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OCSC)OCSC)C)C)C2C1(C)O)C)C(=O)O

Origin of Product

United States

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